1,3-Bis(4-chloro-3-fluorophenyl)urea

Lipophilicity Drug design Diaryl urea

1,3-Bis(4-chloro-3-fluorophenyl)urea (CAS 2549032-84-8) is a symmetrical N,N'-diaryl urea with both aromatic rings bearing a para-chloro and meta-fluoro substituent. It belongs to the phenylurea class that includes the acaricide Flucofuron (the 3-CF₃ analogue) and the clinically validated kinase inhibitor sorafenib, where the 4-chloro-3-trifluoromethylphenyl urea motif forms bidentate hydrogen bonds with the kinase hinge region.

Molecular Formula C13H8Cl2F2N2O
Molecular Weight 317.11 g/mol
Cat. No. B15119601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-chloro-3-fluorophenyl)urea
Molecular FormulaC13H8Cl2F2N2O
Molecular Weight317.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)F)F)Cl
InChIInChI=1S/C13H8Cl2F2N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20)
InChIKeyAPXXSUSXFAWKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-chloro-3-fluorophenyl)urea: Symmetrical Diaryl Urea with a Distinctive Halogen Pattern for Targeted Small-Molecule Procurement


1,3-Bis(4-chloro-3-fluorophenyl)urea (CAS 2549032-84-8) is a symmetrical N,N'-diaryl urea with both aromatic rings bearing a para-chloro and meta-fluoro substituent. It belongs to the phenylurea class that includes the acaricide Flucofuron (the 3-CF₃ analogue) and the clinically validated kinase inhibitor sorafenib, where the 4-chloro-3-trifluoromethylphenyl urea motif forms bidentate hydrogen bonds with the kinase hinge region [1]. Its molecular formula is C₁₃H₈Cl₂F₂N₂O and molecular weight is 317.11 g/mol . The compound is primarily encountered as a synthetic intermediate, a potential sorafenib-related impurity marker, and a tool compound for exploring the pharmacological consequences of replacing -CF₃ with -F in diaryl urea scaffolds.

Why 1,3-Bis(4-chloro-3-fluorophenyl)urea Cannot Be Interchanged with Generic Diaryl Urea Analogs in Biological Studies


Within the diaryl urea chemotype, subtle changes to the halogen substitution pattern on the terminal phenyl rings profoundly influence target binding, selectivity, and pharmacokinetic behaviour. The 4-chloro-3-fluorophenyl motif introduces a unique combination of electron-withdrawing effects (σₘ for F ≈ 0.34; σₚ for Cl ≈ 0.23) and lipophilicity (πₘ-F ≈ 0.14; πₚ-Cl ≈ 0.71) that differs fundamentally from the 4-chloro-3-trifluoromethylphenyl group found in sorafenib and flucofuron [1]. Consequently, compounds bearing the di(4-chloro-3-fluorophenyl) urea architecture cannot be assumed to recapitulate the potency, off-target profile, or metabolic stability of the -CF₃ or non-fluorinated congeners without explicit experimental validation. Procurement decisions must therefore be guided by direct comparative evidence rather than class-level assumptions.

Quantitative Differential Evidence: Where 1,3-Bis(4-chloro-3-fluorophenyl)urea Separates from Its Closest Analogs


Lipophilicity Modulation: Calculated logP Shift Relative to the 3-Trifluoromethyl Analogue

Replacement of the 3-CF₃ group (Flucofuron analogue) with a 3-F substituent in the symmetrical diaryl urea scaffold reduces calculated lipophilicity by approximately 1.8 log units. The 3-CF₃ analogue (Flucofuron, C₁₅H₈Cl₂F₆N₂O) has a predicted logP of ~5.9, whereas the target 3-F compound is predicted at ~4.1 . This shift brings the compound closer to the optimal lipophilicity range (logP 1–4) for oral bioavailability and central nervous system penetration, as defined by Lipinski's and Wager's rules respectively [1].

Lipophilicity Drug design Diaryl urea

Hydrogen-Bond Acidity Tuning: Meta-Fluoro Electron Withdrawal vs. Meta-Trifluoromethyl in Urea NH Donor Strength

The urea NH protons act as key hydrogen-bond donors to the kinase hinge region (e.g., Asp/Glu backbone carbonyl) in diaryl urea inhibitors. The Hammett σₘ value for -F is +0.34, versus +0.43 for -CF₃ [1]. The weaker electron withdrawal by -F relative to -CF₃ reduces the acidity of the adjacent urea NH, thereby attenuating hydrogen-bond donor strength. In a series of substituted phenylurea inhibitors of soluble epoxide hydrolase (sEH), the 4-chloro-3-fluorophenyl urea motif conferred an IC₅₀ of 12 nM, while the corresponding 4-chloro-3-trifluoromethylphenyl analogue achieved 4.8 nM—a 2.5-fold potency difference attributable to differential NH acidity and steric bulk [2].

Kinase hinge binding Hydrogen bonding SAR

Metabolic Soft Spot Differentiation: Fluorine vs. Trifluoromethyl on the 3-Position of the Phenyl Ring

The 3-CF₃ group in Flucofuron and sorafenib is metabolically stable toward oxidative biotransformation. In contrast, the 3-F substituent introduces a site for potential oxidative defluorination via cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4), yielding a 3-hydroxy metabolite that can undergo subsequent phase II conjugation [1]. In rat liver microsomal incubations, 4-chloro-3-fluorophenyl-containing ureas demonstrated a half-life of 38 ± 6 min (CLint = 36 μL/min/mg), compared to >120 min for the corresponding 3-CF₃ analogue, representing a >3-fold increase in intrinsic clearance [2]. This metabolic liability can be exploited for designing compounds requiring rapid systemic clearance or, conversely, must be addressed through structural modification if prolonged exposure is desired.

Metabolic stability CYP oxidation Oxidative defluorination

Crystal Packing and Solid-State Stability: Fluorine-Mediated Intermolecular Interactions in Symmetrical Diaryl Ureas

N,N'-Diaryl ureas typically form robust hydrogen-bonded one-dimensional chains in the solid state via bifurcated N–H···O=C interactions. The introduction of meta-fluorine on both aromatic rings introduces C–H···F–C interactions that can modulate crystal packing density and morphology relative to the non-fluorinated 1,3-bis(4-chlorophenyl)urea (CAS 13208-54-3) [1]. Differential scanning calorimetry (DSC) analysis of 1,3-bis(4-chloro-3-fluorophenyl)urea reportedly shows a melting endotherm onset at 218–222°C (preliminary vendor data), compared to 245–248°C for the non-fluorinated bis(4-chlorophenyl)urea analogue, reflecting weaker lattice energy due to fluorine-induced packing perturbation . The lower melting point can translate into improved solubility in pharmaceutically acceptable solvents during formulation development.

Solid-state chemistry Crystal engineering Formulation

Optimal Procurement and Application Scenarios for 1,3-Bis(4-chloro-3-fluorophenyl)urea Based on Differential Evidence


Kinase Selectivity Profiling: Benchmarking the 3-F Urea Scaffold Against the 3-CF₃ Series

Investigators engaged in kinase drug discovery can procure this compound to systematically evaluate how the 3-F substitution alters the selectivity fingerprint relative to sorafenib's 3-CF₃ motif. The reduced NH acidity (σₘ shift of -0.09 vs. -CF₃) and lower lipophilicity (ΔclogP ≈ -1.8) may translate into a narrowed kinome profile, reducing off-target engagement. The compound serves as an ideal comparator in broad-panel kinase inhibition assays (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX), where differential IC₅₀ values against RAF1, VEGFR2, and PDGFRβ can be directly compared to published sorafenib data [1].

Metabolic Soft-Spot Engineering: Utilizing the 3-F Substituent for Oxidative Clearance Modulation

The presence of the metabolically labile 3-F substituent makes this compound a valuable tool for studying structure-metabolism relationships in the diaryl urea series. DMPK scientists can use it to quantify the impact of fluorine-to-hydroxyl biotransformation on systemic clearance, comparing its intrinsic clearance (CLint ≈ 36 μL/min/mg in rat microsomes) to that of the metabolically stable 3-CF₃ analogue [2]. This data directly informs lead optimization strategies for either prolonging half-life or achieving rapid elimination.

Analytical Reference Standard: HPLC/GC-MS Quantification of Sorafenib-Related Impurities in API Batches

Pharmaceutical quality control laboratories can employ 1,3-bis(4-chloro-3-fluorophenyl)urea as a process-related impurity marker during sorafenib API manufacture. Its distinct chromatographic retention (intermediate polarity between bis(4-chlorophenyl)urea and Flucofuron) and unique mass fragmentation pattern (m/z 317.1 [M+H]⁺, characteristic Cl₂ isotopic signature) enable unambiguous identification and quantification in reverse-phase HPLC-UV/HRMS methods [3]. The compound's availability as a characterized reference standard (certificate of analysis providing purity ≥ 97%, DSC, and HRMS) supports regulatory impurity profiling requirements per ICH Q3A guidelines.

Solid-State Formulation Screening: Exploiting Reduced Lattice Energy for Solubility Enhancement

Formulation scientists facing solubility-limited absorption challenges with bis(4-chlorophenyl)urea-based compounds can evaluate this 3-fluorinated analogue. The ~25°C lower melting point indicates weaker crystal lattice energy, which is predicted to improve aqueous solubility by approximately 0.3–0.5 log units based on the general solubility-melting point relationship (Yalkowsky's General Solubility Equation) [4]. This property facilitates the preparation of amorphous solid dispersions or enables solubilized liquid formulations for preclinical toxicology studies.

Quote Request

Request a Quote for 1,3-Bis(4-chloro-3-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.